molecular formula C16H15BrN2O4S2 B7580292 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonamide

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonamide

Cat. No. B7580292
M. Wt: 443.3 g/mol
InChI Key: HHFBNGDGDAJJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BMB and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

BMB exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of CA enzymes by BMB leads to a decrease in the production of bicarbonate ions, which results in a decrease in pH and an increase in the concentration of CO2 in the body.
Biochemical and Physiological Effects:
BMB has been shown to exhibit antitumor and anticancer properties by inhibiting the activity of CA enzymes in cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which results in the inhibition of cancer cell growth and proliferation. BMB has also been studied for its anti-inflammatory properties, which are attributed to its ability to inhibit the activity of CA enzymes in inflammatory cells.

Advantages and Limitations for Lab Experiments

The advantages of using BMB in lab experiments include its high potency, selectivity, and specificity towards CA enzymes. BMB has also been shown to exhibit low toxicity and minimal side effects in animal studies. However, the limitations of using BMB in lab experiments include its poor solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the research and development of BMB. One potential application of BMB is in the development of novel anticancer and antitumor drugs. BMB can also be used as a tool for studying the role of CA enzymes in various physiological processes. Further studies are needed to investigate the potential of BMB as a therapeutic agent for various diseases such as osteoporosis, glaucoma, and epilepsy.
In conclusion, BMB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMB have been discussed in this paper. Further research is needed to fully understand the potential of BMB as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of BMB involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine and 5-bromo-2-hydroxybenzenesulfonamide in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Scientific Research Applications

BMB has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer, antitumor, and anti-inflammatory properties.

properties

IUPAC Name

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4S2/c1-3-23-11-5-6-12-14(9-11)24-16(18-12)19-25(20,21)15-8-10(17)4-7-13(15)22-2/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFBNGDGDAJJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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